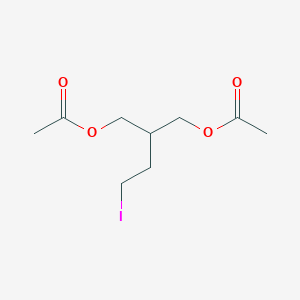

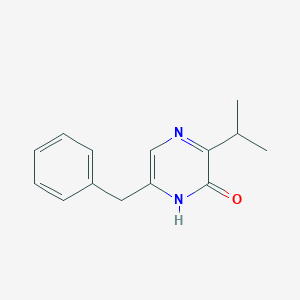

![molecular formula C13H12FNO2 B144098 2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione CAS No. 223761-83-9](/img/structure/B144098.png)

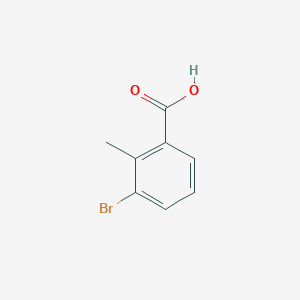

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione” is a chemical compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 . It is used for proteomics research .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione” are characterized by its molecular weight of 233.24 and its molecular formula of C13H12FNO2 . More specific properties such as melting point, boiling point, or solubility were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Isoindole-1,3-dione derivatives have been synthesized through various methodologies, highlighting the chemical versatility and potential for functionalization of these compounds. For instance, novel polysubstituted isoindole-1,3-dione analogues have been prepared, showcasing diverse synthetic routes and structural determinations via X-ray diffraction analysis (Tan et al., 2014). Similarly, innovative syntheses of isoindoline-1,3-dione compounds have been reported, alongside investigations into their optical properties, such as optical band gap and refractive index (Tan et al., 2018).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives are explored for their potential anticancer activities, with studies revealing that substituents attached to the isoindole-1,3(2H)-dione core can significantly influence cytotoxic effects on cancer cells. Investigations into structure-activity relationships and molecular modelling studies have provided insights into the anticancer mechanisms and efficacy of these compounds (Tan et al., 2020).

Xanthine Oxidase Inhibition

Research has also been conducted on the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives, indicating their potential application in managing conditions such as gout or hyperuricemia. Molecular docking studies have been utilized to elucidate the interaction mechanisms of these inhibitors with the enzyme, suggesting that certain derivatives may exhibit significant inhibitory activity (Gunduğdu et al., 2020).

Neuroprotective and Anticonvulsant Effects

Isoindole-1,3-dione derivatives have been evaluated for their anticonvulsant activities, highlighting the potential therapeutic applications in neurological disorders. The synthesis of functionalized pyrimidinones with isoindole-1,3-dione and their subsequent in vivo screening for anticonvulsant properties exemplify the pharmacological relevance of these compounds (Sharma et al., 2016).

Propiedades

IUPAC Name |

2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c14-10-6-3-7-11(10)15-12(16)8-4-1-2-5-9(8)13(15)17/h1-2,4-5,10-11H,3,6-7H2/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCQKFZRIJARM-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)F)N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1S,2S)-2-Fluorocyclopentyl]-isoindole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

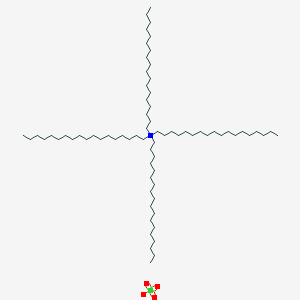

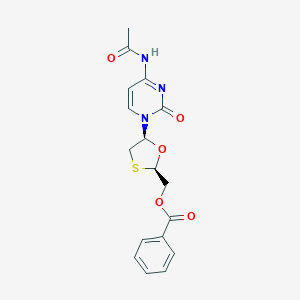

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)

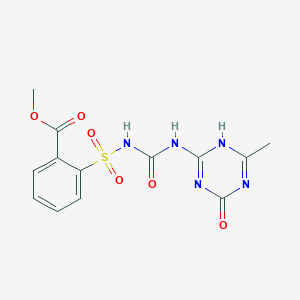

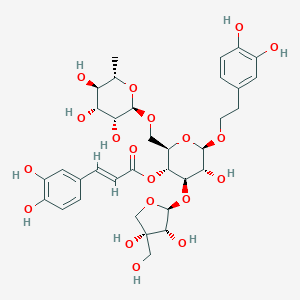

![[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2,2,2-triphenylethyl hydrogen phosphate](/img/structure/B144034.png)

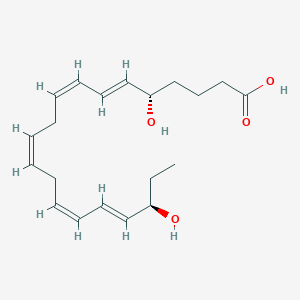

![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)